HC Orange no. 5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Orange no. 5 involves the reaction of 1-aminoanthraquinone with ethylenediamine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistent quality and yield. The final product is then purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
HC Orange no. 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
HC Orange no. 5 has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its structural similarity to other bioactive anthraquinones.
Industry: Widely used in the cosmetic industry for hair dyeing and in textile manufacturing for fabric dyeing
Mechanism of Action
The mechanism of action of HC Orange no. 5 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable and long-lasting color. The amino groups in the compound facilitate this binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- HC Blue 2
- HC Yellow 10
- Basic Red 56
- Acid Blue 62
Comparison
HC Orange no. 5 is unique due to its vibrant orange color and stability under various conditions. Unlike some other dyes, it does not require a developer or coupler to achieve its final color, making it easier to use in cosmetic formulations. Additionally, its structural properties allow for strong binding to hair keratin, resulting in longer-lasting color compared to other dyes .
Properties
CAS No. |
57524-50-2 |
---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-7-8-18-10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19;/h1-6,9,18H,7-8,17H2;1H |
InChI Key |
JXVSZMLWYMMWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl |
Origin of Product |
United States |
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